molecular formula C17H12ClN3O2 B1190384 (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE

Cat. No.: B1190384
M. Wt: 325.7g/mol
InChI Key: GHHOYYXAWAZILT-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole ring fused with a chlorinated, hydroxylated, and methoxylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenyl group with specific substituents. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The chloro, hydroxy, and methoxy groups may enhance its binding affinity and specificity towards these targets. The vinyl cyanide group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to irreversible inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.

    Phenyl Derivatives: Compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde share the phenyl ring with similar substituents but lack the benzimidazole core.

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole and phenyl groups with specific substituents makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H12ClN3O2/c1-23-15-8-10(7-12(18)16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+

InChI Key

GHHOYYXAWAZILT-IZZDOVSWSA-N

SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)O

Origin of Product

United States

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